2,4-Dichlorphenylacetat

Übersicht

Beschreibung

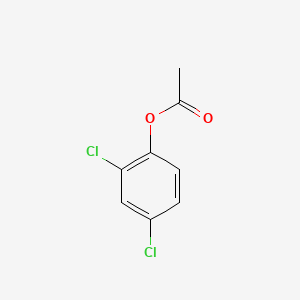

2,4-Dichlorophenyl acetate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring, and an acetate group is attached to the phenolic oxygen. This compound is known for its applications in various chemical reactions and industrial processes.

Wissenschaftliche Forschungsanwendungen

2,4-Dichlorophenyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

Mode of Action

2,4-D acts as a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It’s plausible that 2,4-Dichlorophenyl acetate might have a similar mode of action, but this requires further investigation.

Biochemical Pathways

The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway . This pathway is significant in bacteria capable of degrading 2,4-D Given the structural similarity between 2,4-D and 2,4-Dichlorophenyl acetate, it’s possible that similar biochemical pathways might be involved.

Pharmacokinetics

A study on 2,4-dichlorophenoxyacetic acid (2,4-d) in rats showed that after oral administration, the mean cmax values were 6019 and 2184 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 110 and 002 L/(h×kg), respectively . These results provide some insight into the potential ADME properties of 2,4-Dichlorophenyl acetate, given their structural similarity.

Biochemische Analyse

Biochemical Properties

2,4-Dichlorophenyl acetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with esterases, which are enzymes that catalyze the hydrolysis of ester bonds. The interaction between 2,4-Dichlorophenyl acetate and esterases results in the cleavage of the acetate group, producing 2,4-dichlorophenol and acetic acid. This reaction is crucial for understanding the metabolic pathways and the detoxification processes involving ester compounds .

Cellular Effects

The effects of 2,4-Dichlorophenyl acetate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-Dichlorophenyl acetate can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can result in changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 2,4-Dichlorophenyl acetate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of esterases, inhibiting their activity and leading to the accumulation of ester substrates. This inhibition can result in downstream effects on metabolic pathways and cellular functions. Furthermore, 2,4-Dichlorophenyl acetate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichlorophenyl acetate change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to 2,4-Dichlorophenyl acetate can lead to long-term effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important for understanding the compound’s stability and its potential long-term impacts .

Dosage Effects in Animal Models

The effects of 2,4-Dichlorophenyl acetate vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have demonstrated threshold effects, where certain dosages result in significant changes in physiological and biochemical parameters. High doses of 2,4-Dichlorophenyl acetate can cause toxic effects, including liver and kidney damage .

Metabolic Pathways

2,4-Dichlorophenyl acetate is involved in several metabolic pathways, primarily through its interaction with esterases. The hydrolysis of 2,4-Dichlorophenyl acetate by esterases produces 2,4-dichlorophenol and acetic acid, which are further metabolized by other enzymes. This compound can also affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2,4-Dichlorophenyl acetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of 2,4-Dichlorophenyl acetate can affect its localization and activity within cells, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of 2,4-Dichlorophenyl acetate is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The localization of 2,4-Dichlorophenyl acetate can influence its activity and function, as well as its interactions with other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dichlorophenyl acetate can be synthesized through the esterification of 2,4-dichlorophenol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The general reaction is as follows:

[ \text{2,4-Dichlorophenol} + \text{Acetic Anhydride} \rightarrow \text{2,4-Dichlorophenyl Acetate} + \text{Acetic Acid} ]

Industrial Production Methods

In industrial settings, the production of 2,4-dichlorophenyl acetate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichlorophenyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, 2,4-dichlorophenyl acetate can be hydrolyzed to produce 2,4-dichlorophenol and acetic acid.

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The acetate group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2,4-Dichlorophenol and acetic acid.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: Carboxylic acids derived from the oxidation of the acetate group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.

2,4-Dichlorophenol: A precursor in the synthesis of various chemicals, including herbicides and disinfectants.

Uniqueness

2,4-Dichlorophenyl acetate is unique due to its specific ester functional group, which imparts different chemical properties compared to its analogs. This ester group allows for distinct reactivity patterns, making it valuable in specific synthetic and industrial applications.

Biologische Aktivität

2,4-Dichlorophenyl acetate (2,4-DPA) is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in agricultural and medicinal contexts. This article reviews the biological properties of 2,4-DPA, including its herbicidal effects, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

2,4-Dichlorophenyl acetate has the molecular formula and is characterized by two chlorine atoms located on the phenyl ring. Its structure contributes to its reactivity and biological interactions.

Mode of Action

Herbicidal Activity : 2,4-DPA acts as a systemic herbicide that mimics natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants. This results in symptoms such as leaf curling and stem elongation, ultimately causing plant death. The compound is absorbed through foliage and translocated to meristematic tissues where it disrupts normal growth processes .

Toxicological Profile

Acute Toxicity : Studies indicate that 2,4-DPA exhibits varying levels of acute toxicity depending on the exposure route. For instance, oral administration in rats revealed dose-dependent toxicity with significant effects observed on renal function . The no-observed-adverse-effect levels (NOAELs) for systemic toxicity were established at 55 mg/kg body weight/day for certain formulations .

Chronic Toxicity : Long-term exposure studies have shown that chronic administration can lead to renal degeneration and other organ-specific effects. In rodents, histopathological changes were noted in kidneys at doses as low as 15 mg/kg body weight/day . Importantly, no clear carcinogenic potential was identified in these studies .

Environmental Impact

Microbial Degradation : 2,4-Dichlorophenyl acetate is subject to microbial degradation in environmental settings. Specific bacterial strains capable of degrading this compound have been isolated, demonstrating the potential for bioremediation strategies using naturally occurring microorganisms .

Case Studies

- Case of Poisoning : A documented case involved a fatality due to poisoning from 2,4-Dichlorophenoxyacetic acid (a related compound). The management challenges highlighted the need for better understanding the clinical implications of exposure to chlorinated phenolic compounds .

- Therapeutic Applications : Research has explored the synthesis of derivatives of 2,4-DPA for potential antibacterial activity. Certain modified compounds exhibited promising results against various bacterial strains, suggesting avenues for developing new antimicrobial agents .

Table 1: Summary of Toxicological Studies on 2,4-Dichlorophenyl Acetate

| Study Type | Organism | Dose (mg/kg bw/day) | Observed Effects | NOAEL (mg/kg bw/day) |

|---|---|---|---|---|

| Acute Toxicity | Rats | Varies | Renal damage | Not established |

| Chronic Toxicity | Mice/Rats | ≥15 | Kidney degeneration | 5 (Rats), 1-5 (Mice) |

| Environmental Impact | Bacteria | Not specified | Degradation capabilities | N/A |

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXUYVOKSRCTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872276 | |

| Record name | 2,4-Dichlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-97-5 | |

| Record name | Phenol, 2,4-dichloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorophenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLOROPHENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7K3GHA54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.